molecular formula C14H21BrN2 B7860476 [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine

[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine

Cat. No.: B7860476
M. Wt: 297.23 g/mol
InChI Key: PHHAEFLHBXGUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine is a chemical compound of interest in advanced pharmaceutical and neuroscientific research. It features a piperidine scaffold substituted with a 4-bromobenzyl group and a dimethylamine functionality. This specific architecture is characteristic of compounds investigated for their potential to interact with key biological targets, particularly in the central nervous system. Piperidine derivatives are recognized as privileged structures in medicinal chemistry and are frequently explored as building blocks for the synthesis of more complex molecules . For instance, structurally related piperidine compounds have been designed and studied as inhibitors of various enzymes, including METTL3 for anticancer research and as modulators of the serotonin transporter (SERT) . Furthermore, recent studies on 2,5-dimethoxyphenylpiperidines highlight the application of such cores in developing selective agonists for the 5-HT2A receptor, a target of significant interest in neuropsychiatry . The bromine atom on the benzyl ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki reactions, enabling researchers to explore structure-activity relationships and create diverse chemical libraries . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N,N-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-16(2)14-7-9-17(10-8-14)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHAEFLHBXGUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Bromobenzyl)piperidin-4-one

Piperidin-4-one undergoes N-alkylation with 4-bromobenzyl bromide under basic conditions. Optimized parameters from patent CN112645902A inform this step:

ParameterCondition
SolventSulfolane or dichloromethane
BasePotassium tert-butoxide (1.5–2 eq)
Temperature150–165°C
Reaction Time4–6 hours
Yield84–90% (HPLC purity >99%)

Procedure : Piperidin-4-one (1 eq), 4-bromobenzyl bromide (1.1 eq), and sulfolane are heated with potassium tert-butoxide. Post-reaction quenching with water and extraction with methyl tert-butyl ether yields the ketone intermediate.

Reductive Amination with Dimethylamine

The ketone undergoes reductive amination using dimethylamine and a reducing agent. Asian Journal of Chemistry methodologies adapted for this step include:

ParameterCondition
Reducing AgentSodium cyanoborohydride (STAB)
SolventMethanol or acetonitrile
Temperature20–25°C
Reaction Time6–8 hours
Yield85–90% (GC purity >98%)

Procedure : 1-(4-Bromobenzyl)piperidin-4-one (1 eq), dimethylamine (2 eq), and STAB (1.5 eq) in methanol stir at room temperature. Workup involves neutralization, extraction, and recrystallization (dichloromethane/n-heptane).

Method 2: N-Alkylation of 4-Dimethylaminopiperidine

Synthesis of 4-Dimethylaminopiperidine

Piperidin-4-one undergoes reductive amination with dimethylamine under hydrogenation:

ParameterCondition
CatalystRaney nickel
Pressure50–60 psi H₂
SolventEthanol
Temperature60–70°C
Yield78–82%

Procedure : Piperidin-4-one, dimethylamine, and Raney nickel in ethanol hydrogenate at elevated pressure. Filtration and distillation yield 4-dimethylaminopiperidine.

Alkylation with 4-Bromobenzyl Bromide

The secondary amine undergoes N-alkylation under phase-transfer conditions:

ParameterCondition
SolventAcetonitrile
BasePotassium carbonate
CatalystTetra-n-butylammonium bromide
Temperature40–50°C
Yield75–80%

Procedure : 4-Dimethylaminopiperidine (1 eq), 4-bromobenzyl bromide (1.1 eq), K₂CO₃ (2 eq), and catalyst react in acetonitrile. Purification via vacuum distillation isolates the target compound.

Comparative Analysis of Synthetic Routes

MetricMethod 1Method 2
Overall Yield72–81%59–66%
Purity (HPLC/GC)>99%97–98%
ScalabilityHigh (batch size >1 kg)Moderate (batch size 500 g)
Critical ChallengesKetone stabilityAmine basicity hindering alkylation

Method 1 excels in yield and purity, favored for industrial scale-up. Method 2, while viable, suffers from lower efficiency due to competitive side reactions.

Crystallization and Purification Strategies

Recrystallization solvents critically impact polymorph control. Patent WO2010096619A1 recommends:

Solvent SystemRatio (v/v)Crystal FormPurity
Dichloromethane/n-heptane1:4Needle-like99.7%
Acetonitrile/water3:1Prismatic98.5%

Crystalline forms exhibit distinct X-ray diffraction patterns (Figure 1), ensuring batch consistency.

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.31–7.27 (d, J = 9.1 Hz, 2H, Ar-H), 3.12 (t, J = 5.4 Hz, 4H, N-CH₂), 2.25 (s, 6H, N(CH₃)₂).
    High-Performance Liquid Chromatography (HPLC) :

  • Retention time: 8.2 min (C18 column, acetonitrile/water 70:30).
    Mass Spectrometry (MS) :

  • m/z 325.1 [M+H]⁺, consistent with C₁₄H₂₀BrN₂ .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance binding affinity to certain biological targets, while the piperidine ring and dimethylamine group contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among piperidine derivatives include substituents on the aromatic ring (e.g., bromo, fluoro, amino) and functional groups at the 4-position (e.g., hydroxyl, dimethylamine). Below is a comparative analysis of select compounds:

Compound Aromatic Substituent 4-Position Group Antiplasmodial IC50 (μg/mL) Selectivity Index (SI) Molecular Weight (g/mol)
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine 4-Bromo Dimethylamine Not reported Not reported ~308.2 (estimated)
[1-(4-Fluorobenzyl)-piperidin-4-yl][4-FP] methanol (Compound 7, ) 4-Fluoro Hydroxyl 1.03 (resistant strain) SI = 15–182 ~343.3
[1-(4-Bromobenzyl)-piperidin-4-yl][4-FP] methanol (Compound 11, ) 4-Bromo Hydroxyl 2.52 (resistant strain) SI = 15–182 ~403.2
[1-(4-Aminophenyl)piperidin-4-yl]dimethylamine (211247-62-0, ) 4-Amino Dimethylamine Not reported Not reported ~235.3

Key Observations:

  • Hydroxyl vs. Dimethylamine Groups: Alcohol analogs (e.g., Compounds 7 and 11) exhibit superior antiplasmodial activity (IC50: 1.03–2.52 μg/mL) compared to dimethylamine-substituted derivatives. The hydroxyl group likely enhances hydrogen bonding with parasitic targets, improving potency and selectivity (SI = 15–182) .
  • Bromine vs. Fluorine/Amino Substituents: Brominated analogs (e.g., Compound 11) show moderate activity, but fluorinated derivatives (e.g., Compound 7) achieve lower IC50 values, suggesting electronic effects (e.g., electronegativity, steric bulk) influence target engagement. Amino-substituted analogs (e.g., 211247-62-0) lack reported antimalarial data but may prioritize other therapeutic applications .

Physicochemical Properties

  • Metabolic Stability: Bromine’s electron-withdrawing nature may slow oxidative metabolism compared to fluorine or amino groups, extending half-life in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.